![molecular formula C16H18N2O5 B14255260 Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- CAS No. 189359-05-5](/img/structure/B14255260.png)
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-
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Overview
Description
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is a complex organic compound with a molecular formula of C16H18N2O5 and a molecular weight of 318.32 g/mol . This compound features a quinoline core, which is a nitrogen-containing heterocyclic aromatic structure, and is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 6-butoxy-3-hydroxyquinoline-2-carboxylic acid with glycine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl substituted quinoline derivatives.
Scientific Research Applications
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl] is a chemical compound featuring a glycine moiety linked to a quinoline derivative, with butoxy and hydroxy groups enhancing its solubility and potential biological activity. It has a molecular formula of C16H18N2O5 and a CAS number of 189359-05-5 . It can serve as a biochemical probe for studying quinoline-related biological pathways.
Synthesis
The synthesis of Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl] involves multi-step organic synthesis techniques. A common approach may include specific experimental conditions and reagents depending on the desired yield and purity of the final product.
Potential Applications
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl] holds potential applications in various fields. Due to its specific combination of glycine linkage and butoxy substitution, it may influence its solubility and biological interactions differently compared to similar compounds.
Structural Similarities
Several compounds share structural similarities with Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Glycine, N-[(6-chloro-3-hydroxy-2-quinolinyl)carbonyl] | Chlorine substitution on quinoline | Potentially different biological activity due to chlorine presence |
4-Hydroxyquinoline | Hydroxyl group on quinoline | Lacks glycine moiety; primarily studied for antimicrobial properties |
6-Methoxyquinoline | Methoxy substitution on quinoline | Known for anti-cancer properties; different functional group impacts activity |
Mechanism of Action
The mechanism of action of 2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. This interaction can lead to the disruption of cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
6-Butoxyquinoline: Lacks the carboxamido and acetic acid groups but shares the quinoline core.
3-Hydroxyquinoline: Similar hydroxyl group but without the butoxy and carboxamido functionalities.
Uniqueness
2-(6-Butoxy-3-hydroxyquinoline-2-carboxamido)acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the butoxy group enhances its lipophilicity, while the carboxamido and acetic acid groups provide additional sites for chemical modification and interaction with biological targets.
Biological Activity
Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-, also known by its CAS number 189359-05-5, is a compound that has garnered attention for its potential biological activity. This article will explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Formula: C16H18N2O5
Molecular Weight: 318.32 g/mol
CAS Number: 189359-05-5
The structure of Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- indicates that it is a derivative of glycine with a quinoline moiety, which may contribute to its biological activity.
Research indicates that compounds containing quinoline structures often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific mechanisms through which Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- exerts its effects are not fully elucidated but may involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Pharmacological Effects
-
Neurotransmitter Modulation:
- Glycine is known to act as an inhibitory neurotransmitter in the central nervous system. The modification of glycine with quinoline may enhance its binding affinity to glycine receptors or influence glycine transporters.
- Studies on similar compounds have shown that they can inhibit glycine transporters (GlyT), potentially leading to increased synaptic concentrations of glycine, which could have therapeutic implications for conditions like neuropathic pain .
-
Antimicrobial Activity:
- Compounds with quinoline structures are often evaluated for their antimicrobial properties. While specific data on Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- is limited, related quinoline derivatives have demonstrated efficacy against various bacterial strains.
Toxicological Assessment
A rapid screening assessment has been conducted on various compounds, including those similar to Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]-. The results indicated that while many substances do not pose significant risks at current exposure levels, further evaluation is necessary for those identified with potential health effects .
Study 1: Inhibition of GlyT2
A study focused on the inhibition of glycine transporter 2 (GlyT2) by lipid-modified glycine derivatives provided insights into how structural modifications can enhance biological activity. The findings suggested that compounds with similar modifications to Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- could potentially serve as selective inhibitors for GlyT2 . This inhibition was linked to analgesic effects in animal models.
Study 2: Antimicrobial Activity
Another study investigated the antimicrobial properties of various quinoline derivatives. Although direct data on Glycine, N-[(6-butoxy-3-hydroxy-2-quinolinyl)carbonyl]- was not available, the results indicated that modifications in the quinoline structure could lead to increased antibacterial efficacy against resistant strains .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C16H18N2O5 |
Molecular Weight | 318.32 g/mol |
CAS Number | 189359-05-5 |
Potential Biological Activities | Neurotransmitter modulation, Antimicrobial effects |
Related Studies | Inhibition of GlyT2 |
Properties
CAS No. |
189359-05-5 |
---|---|
Molecular Formula |
C16H18N2O5 |
Molecular Weight |
318.32 g/mol |
IUPAC Name |
2-[(6-butoxy-3-hydroxyquinoline-2-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C16H18N2O5/c1-2-3-6-23-11-4-5-12-10(7-11)8-13(19)15(18-12)16(22)17-9-14(20)21/h4-5,7-8,19H,2-3,6,9H2,1H3,(H,17,22)(H,20,21) |
InChI Key |
SJJSBEAYNXNSLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=CC(=C(N=C2C=C1)C(=O)NCC(=O)O)O |
Origin of Product |
United States |
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